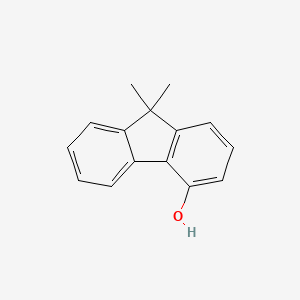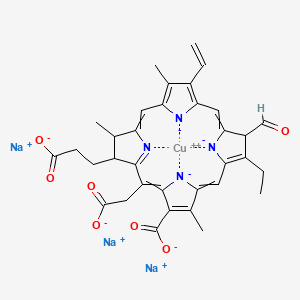
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
The synthesis of N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves a multi-step processThis reaction involves the cycloaddition of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Análisis De Reacciones Químicas
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide can be compared to other triazole derivatives, such as:
1,2,4-Triazole: This isomer has different substitution patterns and exhibits distinct biological activities.
1,5-Disubstituted triazoles: These compounds are synthesized using different catalysts and methods, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and have shown potential as anticancer agents.
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide stands out due to its unique substitution pattern and the specific biological activities it exhibits.
Propiedades
Fórmula molecular |
C19H20N4O |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-benzyl-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-13-9-10-17(11-14(13)2)23-15(3)18(21-22-23)19(24)20-12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,24) |
Clave InChI |
HKYKOLQIRUSVQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
![N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156683.png)

![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)



![N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B15156723.png)




![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)

